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molecular formula C7H10N4O3 B8741785 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 26308-58-7

1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B8741785
M. Wt: 198.18 g/mol
InChI Key: FKHAHNSKRYEMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469868

Procedure details

A mixture of 20 g (0.1 mol) of the above amide in 150 ml of ethanol and 30 ml of water containing 3 ml of conc. HCl is stirred under reflux with 25 g of iron powder for three hours and filtered warm using filter-cell. The filtrate is evaporated in vacuo to yield a pink solid, mp 143°-145° C. (from ethyl acetate-pet. ether) of 4-amino-1-ethyl-3-methylpyrazole-5-carboxamide. The reaction of this aminopyrazole with 18 ml acetic anhydride in 250 ml of methylene dichloride gives 18.5 g of N-(1-ethyl-5-carboxamido 3-methylpyrazol-4-yl)acetamide, mp 248°-250° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([C:8]([NH2:10])=[O:9])=[C:6]([N+:11]([O-])=O)[C:5]([CH3:14])=[N:4]1)[CH3:2].Cl>C(O)C.O.[Fe]>[NH2:11][C:6]1[C:5]([CH3:14])=[N:4][N:3]([CH2:1][CH3:2])[C:7]=1[C:8]([NH2:10])=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)N1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm
FILTRATION
Type
FILTRATION
Details
using filter-cell
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NN(C1C(=O)N)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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